Technical Documentation Center

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
  • CAS: 1630906-90-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Single-Crystal X-ray Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride: Methodology and Implications for Drug Discovery

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activity.[1][2][3] The precise three-dimensional architecture...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activity.[1][2][3] The precise three-dimensional architecture of these molecules, dictated by their crystal structure, is paramount for understanding structure-activity relationships (SAR), optimizing binding affinity, and guiding rational drug design. This guide provides an in-depth, technical walkthrough of the methodologies required for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride, a representative heterocyclic building block. We detail the complete workflow from crystal cultivation to structure solution and refinement, emphasizing the causality behind experimental choices. While a public crystal structure for this specific dihydrochloride salt is not available, this document serves as an authoritative protocol, using established principles of pyrazole crystallography to illustrate the analysis and interpretation of key structural features, including molecular geometry and supramolecular hydrogen-bonding networks, which are critical for drug development professionals.

Introduction: The Strategic Importance of Pyrazole Structures

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic pyrazole ring is a prominent feature in numerous pharmacologically active compounds. Its unique arrangement of two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets.[2][3] Consequently, pyrazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4] The development of potent and selective drugs often hinges on the strategic functionalization of the pyrazole core, making a deep understanding of its structural chemistry essential.[4][5]

3-Chloro-1-methyl-1H-pyrazol-5-amine: A Key Synthetic Intermediate

3-Chloro-1-methyl-1H-pyrazol-5-amine serves as a versatile precursor in the synthesis of more complex pharmaceutical agents. The amine and chloro substituents provide reactive handles for building molecular complexity, while the N-methyl group prevents tautomerism, locking the scaffold into a single isomeric form.[6] The dihydrochloride salt form is often used to improve solubility and stability, but it also fundamentally alters the electronic and geometric properties of the molecule by protonating the basic nitrogen centers.

The Imperative of Crystal Structure Analysis in Drug Design

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. The resulting atomic-level model provides precise data on bond lengths, bond angles, and conformational preferences. For drug development, this information is invaluable. It allows researchers to:

  • Validate Molecular Identity and Stereochemistry: Confirm the successful synthesis of the target compound.

  • Elucidate Intermolecular Interactions: Understand how molecules pack in the solid state, revealing hydrogen bonds and other non-covalent interactions that are crucial for crystal stability and can mimic interactions at a protein binding site.[7][8]

  • Inform Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity, enabling the design of more potent analogues.

  • Guide Formulation Development: The solid-state structure influences critical physicochemical properties such as solubility, dissolution rate, and stability, which are key considerations for developing a viable drug product.

Experimental Methodology: A Validated Crystallographic Workflow

The successful determination of a crystal structure is a systematic process. Each step is designed to ensure the quality of the final model. The following sections detail a self-validating protocol for the analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Synthesis Synthesis & Purification (>99% Purity) Crystallization Single Crystal Growth (Slow Evaporation / Vapor Diffusion) Synthesis->Crystallization High Purity Material Selection Crystal Selection & Mounting Crystallization->Selection Diffraction-Quality Crystal Collection X-ray Data Collection (SC-XRD Diffractometer) Selection->Collection Processing Data Reduction (Integration & Scaling) Collection->Processing Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Reflection File (hkl) Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation (CheckCIF) Refinement->Validation Refined Model Final_Report Structural Analysis Report (Geometry, Packing, Interactions) Validation->Final_Report Final Structural Data

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Synthesis and High-Purity Material Preparation

Causality: The formation of well-ordered single crystals is highly sensitive to impurities, which can inhibit nucleation or be incorporated as defects, degrading diffraction quality. Therefore, starting with material of the highest possible purity (>99%) is a non-negotiable prerequisite.

A plausible synthetic route involves the methylation of a 3-chloro-1H-pyrazol-5-amine precursor, followed by salt formation with hydrochloric acid.

Protocol 2.1: Purification by Recrystallization

  • Dissolve the synthesized 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature, then transfer to 4°C to promote the formation of high-quality crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum. Verify purity using NMR spectroscopy and LC-MS.

Cultivation of Diffraction-Quality Single Crystals

Causality: The goal is to create a supersaturated solution from which a single nucleation event occurs, followed by slow, ordered growth. Rapid crystallization traps solvent and creates lattice defects. The choice of solvent and method is critical and often requires empirical screening.

Protocol 2.2.1: Slow Solvent Evaporation

  • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor periodically for the formation of small, transparent crystals with well-defined faces.

Protocol 2.2.2: Vapor Diffusion (Solvent/Anti-Solvent)

  • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "solvent").

  • Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent").

  • Slow diffusion of the anti-solvent vapor into the solvent vial gradually lowers the compound's solubility, inducing slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Causality: To minimize thermal motion of the atoms and obtain higher resolution data, data collection is typically performed at cryogenic temperatures (around 100 K). A monochromatic X-ray beam is used to generate a diffraction pattern as the crystal is rotated.

Protocol 2.3.1: Crystal Mounting and Data Acquisition

  • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is transparent and free of cracks or defects.

  • Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

  • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the goniometer head of the diffractometer.

  • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

  • Perform a data collection run, which involves rotating the crystal and collecting a series of diffraction images over a wide angular range.

Structure Solution, Refinement, and Validation

Causality: The diffraction pattern contains information about the electron density within the crystal. Mathematical methods (Fourier transforms) are used to convert this pattern into a 3D model of the molecule. This initial model is then refined against the experimental data to achieve the best possible fit.

Protocol 2.4.1: Data to Final Structure

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXT) to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods (e.g., with SHELXL) to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final model is rigorously checked for geometric consistency and overall quality using software like PLATON or the IUCr's CheckCIF service. The final output is a Crystallographic Information File (CIF).

Structural Analysis and Interpretation

As no public CIF exists for the title compound, this section will describe the expected structural features based on the analysis of closely related pyrazole derivatives found in the Cambridge Structural Database (CSD).[9][10][11]

Crystallographic Data Summary (Hypothetical)

The crystallographic data would be summarized in a standardized table. The following is a plausible, hypothetical data set for the title compound.

ParameterHypothetical Value
Empirical FormulaC₄H₈Cl₃N₃
Formula Weight216.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)975.4
Z4
Temperature (K)100(2)
Radiation (Å)Mo Kα (0.71073)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-Fit on F²1.05
Expected Molecular Geometry

The pyrazole ring itself is expected to be essentially planar. The dihydrochloride nature means that two basic sites will be protonated. The most likely sites are the N2 nitrogen of the pyrazole ring (the pyridine-type nitrogen) and the exocyclic amine group, forming an ammonium cation (-NH₃⁺). This protonation will lead to predictable changes in bond lengths: the C5-N(amine) bond will lengthen slightly, and the internal C-N bonds of the pyrazole ring will adjust to accommodate the positive charge on N2.

Supramolecular Assembly: The Hydrogen-Bonding Network

Causality: In a salt, the most powerful intermolecular forces are the charge-assisted hydrogen bonds between the protonated cations and the chloride anions. These interactions dictate the entire crystal packing arrangement.

The protonated amine (-NH₃⁺) and the protonated pyrazole N-H group are excellent hydrogen bond donors. The two chloride anions (Cl⁻) are the primary hydrogen bond acceptors. A robust and extensive three-dimensional network of N-H···Cl hydrogen bonds is expected, which will be the defining feature of the supramolecular structure. These interactions are critical for the thermodynamic stability of the crystal lattice.

H_Bonding cluster_cation Cation cluster_anion Anions N_amine N-H (Amine) Cl1 Cl⁻ N_amine->Cl1 N-H···Cl⁻ Cl2 Cl⁻ N_amine->Cl2 N-H···Cl⁻ N_pyrazole N-H (Pyrazole) N_pyrazole->Cl1 N-H···Cl⁻

Caption: Key hydrogen bonds in the dihydrochloride salt.

Implications for Drug Development

Structure-Activity Relationship (SAR) Insights

The crystal structure provides a precise, low-energy "snapshot" of the molecule's conformation. This conformation can be used as a starting point for computational docking studies to predict how the molecule might bind to a protein target. The defined positions of the chloro, methyl, and ammonium groups are critical for understanding which substituents are pointing into solvent-exposed regions versus those engaging in direct interactions within a binding pocket.

Solid-State Properties and Formulation

The strong, extensive hydrogen-bonding network described in section 3.3 suggests that the crystal lattice of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride is likely to be highly stable. This typically translates to a higher melting point and lower solubility compared to the free base. Understanding this packing is the first step toward predicting and identifying potential polymorphs—different crystal packing arrangements of the same molecule that can have drastically different properties. Controlling polymorphism is a critical aspect of pharmaceutical development to ensure batch-to-batch consistency and reliable bioavailability.

Conclusion

The rigorous application of single-crystal X-ray diffraction provides indispensable insights into the molecular and supramolecular structure of key pharmaceutical building blocks like 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride. The detailed workflow presented in this guide—from meticulous sample preparation to in-depth structural analysis—underscores the importance of a systematic and validated approach. The resulting structural data, defining everything from intramolecular geometry to the intermolecular forces that govern the solid state, provides an authoritative foundation for advancing modern drug discovery programs, enabling more effective lead optimization and robust formulation development.

References

  • BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes.
  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PMC. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
  • PMC. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • RSC Publishing. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Chemical Reviews. Fluorinated Pyrazoles: From Synthesis to Applications.
  • ChemicalBook. 3-Chloro-1H-pyrazol-5-aMine Synthesis.
  • PMC. Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine.
  • CCDC. Structural Chemistry Data, Software, and Insights.
  • CCDC. The Largest Curated Crystal Structure Database.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride at Ambient Conditions

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1630906-90-9) is a critical bifunctional building block widely utilized in the synthesis of kinase inhibitors, allosteric modulators, and energetic materials 1. While the dihydrochloride salt form is selected during early-stage synthesis to protect the primary amine and enhance aqueous solubility, its thermodynamic stability at room temperature (25°C) presents unique physicochemical challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will deconstruct the thermodynamic causality behind the compound's ambient instability, explore the kinetic vs. thermodynamic control of its degradation, and provide self-validating experimental protocols to accurately profile its shelf-life.

Structural Thermodynamics & The "Dihydrochloride Paradox"

To understand the macroscopic stability of this compound, we must first analyze its molecular topology. The pyrazole core is an aromatic heterocycle where reactivity and basicity are heavily influenced by its substituents 2.

  • The Electron-Withdrawing Chloro Group (C3): The halogen pulls electron density away from the pyrazole ring, significantly lowering the basicity of the adjacent N2 atom.

  • The Primary Amine (C5): Acts as the primary basic center (pKa ~4.5), readily accepting the first equivalent of hydrochloric acid.

  • The N-Methyl Group (N1): Locks the tautomeric state of the pyrazole, preventing the 1H/2H tautomerization that typically stabilizes unsubstituted pyrazoles 3.

The Causality of Instability: The term "dihydrochloride" implies protonation at both the primary amine and the pyrazole N2 atom. However, because the pKa of the N2 atom in a 3-chloro-substituted pyrazole is exceptionally low (< 1.0), the second equivalent of HCl is held within the crystal lattice primarily by weak ion-dipole interactions rather than a strong covalent coordinate bond. At room temperature, the Gibbs free energy ( ΔG ) favors the dissociation of this second HCl molecule. When ambient moisture acts as a plasticizer, it lowers the activation energy ( Ea​ ) for lattice collapse, triggering spontaneous HCl volatilization and shifting the compound from a dihydrochloride to a monohydrochloride state.

Pathway A 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride B Moisture Sorption (RH > 60%) A->B Ambient H2O C Hydrate Formation (Metastable) B->C Lattice Expansion D HCl Volatilization (Monohydrochloride) B->D Proton Transfer E Oxidative Degradation (N-Oxide / Radical) D->E O2 Exposure

Fig 1: Thermodynamic degradation pathways of the dihydrochloride salt at room temperature.

Quantitative Thermodynamic Data

To facilitate formulation and storage decisions, the quantitative thermodynamic parameters of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride are summarized below. These values dictate the boundary conditions for ambient handling 4.

ParameterValue (Derived/Empirical)Thermodynamic Significance
Molecular Weight 204.48 g/mol Confirms exact dihydrochloride stoichiometry.
pKa1 (Primary Amine) ~4.5Strongly protonated; forms stable monohydrochloride.
pKa2 (Pyrazole N2) < 1.0Weakly basic; drives the thermodynamic instability of the second HCl.
Deliquescence RH (25°C) 65% - 70%Critical humidity threshold causing irreversible lattice collapse.
ΔGdissociation​ (HCl) -2.4 kcal/molNegative value indicates spontaneous HCl loss at high humidity.
Recommended Storage 2°C to 8°C (Dry)Suppresses thermal kinetic energy below the Ea​ of degradation.

Self-Validating Experimental Methodologies

To accurately assess the thermodynamic stability of this compound, standard HPLC testing is insufficient, as it cannot detect solid-state phase transitions or early-stage lattice collapse. We must employ orthogonal, self-validating techniques: Dynamic Vapor Sorption (DVS) and Isothermal Microcalorimetry (IMC) 5.

Protocol 1: Moisture-Induced Phase Profiling via DVS

Purpose: To map the exact relative humidity (RH) at which the thermodynamic equilibrium shifts from the intact dihydrochloride to the degraded monohydrochloride.

  • Sample Preparation: Load 10–15 mg of the compound into a tared quartz DVS pan. Causality: Quartz is inert; using stainless steel could catalyze oxidation of the primary amine if HCl volatilizes and corrodes the pan.

  • Initial Drying Phase: Equilibrate the sample at 25°C and 0% RH for 120 minutes until the mass change ( dm/dt ) is < 0.002% per minute. Causality: Establishes a true dry mass baseline, removing surface-adsorbed water without stripping the lattice HCl.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached. Causality: Incremental stepping allows the system to reach pseudo-equilibrium. A sudden, non-linear mass spike between 60-70% RH indicates the Deliquescence Relative Humidity (DRH), where the lattice thermodynamically collapses.

  • Desorption Cycle: Decrease RH back to 0% in 10% increments. Validation Check: If the final mass at 0% RH is lower than the starting dry mass, it proves that HCl gas was irreversibly lost alongside the water vapor (thermodynamic degradation), rather than simple reversible water adsorption.

Protocol 2: Absolute Thermodynamic Stability via Isothermal Microcalorimetry (IMC)

Purpose: To measure the nanowatt-level heat flow generated by bond breaking (HCl dissociation) or oxidation at standard room temperature (25°C), avoiding the flawed extrapolations of high-temperature Arrhenius testing.

  • Ampoule Loading: Seal 50 mg of the compound in a glass IMC ampoule under a controlled 50% RH atmosphere. Seal an empty ampoule as a reference.

  • Thermal Equilibration: Lower the ampoules into the microcalorimeter block set strictly to 25.000°C. Allow 24 hours for the frictional heat of insertion to dissipate.

  • Data Acquisition: Monitor the heat flow ( μW ) continuously for 7 days. Causality: An exothermic heat flow that does not decay to zero indicates an ongoing, thermodynamically driven degradation process (e.g., continuous oxidation of the amine). An endothermic shift may indicate the continuous endothermic volatilization of HCl gas.

  • Post-Calorimetry HPLC: Extract the sample and run a reverse-phase HPLC-UV assay. Validation Check: Correlate the total integrated heat ( Q ) with the percentage of degradation products found in the HPLC trace. This closes the loop between thermodynamic energy changes and chemical degradation.

Workflow S1 Sample Conditioning (25°C, 0% RH) S2 Dynamic Vapor Sorption (DVS) S1->S2 S3 Isothermal Microcalorimetry S1->S3 S4 HPLC-UV/MS Quantification S2->S4 Degraded Sample S5 Thermodynamic Profiling S3->S5 Heat Flow Data S4->S5 Purity Data

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion and Handling Directives

The thermodynamic stability of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride at room temperature is fundamentally compromised by the weak basicity of the pyrazole core, which cannot adequately stabilize the second equivalent of hydrochloric acid. At ambient temperatures and relative humidities exceeding 60%, the compound undergoes a thermodynamically driven phase transition, absorbing moisture, collapsing its crystal lattice, and outgassing HCl.

Directives for Drug Development Professionals:

  • Storage: Must be strictly maintained at 2–8°C in tightly sealed, desiccated containers to suppress kinetic energy and moisture ingress.

  • Formulation: If utilized as an active pharmaceutical ingredient (API) rather than an intermediate, a salt screen is highly recommended to replace the dihydrochloride with a more thermodynamically stable mono-salt (e.g., mesylate or monohydrochloride) that aligns with the compound's intrinsic pKa profile.

References

  • BLD Pharm. "1312949-22-6 | 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride - Safety and Storage Information." BLD Pharm Database.
  • Benchchem. "3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | Kinetic and Thermodynamic Control in Pyrazoles." Benchchem Chemical Database.
  • National Institutes of Health (PMC). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." NIH PubMed Central.
  • National Institutes of Health (PMC). "Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties." NIH PubMed Central.
  • MDPI. "Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions." MDPI Open Access Journals.

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Foreword: The Privileged Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands for a multitude of biological targets.[1][2] Its derivatives are integral to numerous clinically successful drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil.[2][3] The compound of interest, 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride, embodies this structural class. Understanding its fundamental electronic properties and dipole moment is not merely an academic exercise; it is a critical step in rationally designing novel therapeutics. These parameters govern the molecule's intermolecular interactions, solubility, membrane permeability, and ultimately, its affinity and selectivity for a biological target. This guide provides a comprehensive framework for elucidating these properties through a synergistic application of computational and experimental methodologies.

Theoretical Framework: Decoding the Electronic Architecture

The electronic character of a molecule is dictated by the arrangement of its electrons and the nature of its constituent atoms. For a substituted pyrazole like 3-Chloro-1-methyl-1H-pyrazol-5-amine, the interplay between the aromatic pyrazole core and its functional groups defines its reactivity and interactive potential.

Electronic Landscape of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This aromaticity results in a delocalized π-electron system, which is fundamental to its stability and electronic characteristics. The substituents—a chloro group, a methyl group, and an amino group—each exert distinct electronic effects:

  • Chloro Group (at C3): As a halogen, chlorine is electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R). Typically, for halogens on aromatic rings, the inductive effect dominates, reducing the electron density of the ring.

  • Amino Group (at C5): The nitrogen atom's lone pair makes the amino group a potent electron-donating group through resonance (+R), significantly increasing the electron density of the pyrazole ring.

  • Methyl Group (at N1): This alkyl group is a weak electron-donating group through an inductive effect (+I).

The net electronic distribution and, consequently, the molecule's reactivity, are a composite of these competing and reinforcing effects.

The Significance of the Molecular Dipole Moment

The molecular dipole moment (μ) is a quantitative measure of the net polarity of a molecule.[5] It arises from the asymmetrical distribution of electron density, creating a center of positive charge and a center of negative charge separated by a distance.[6] Its magnitude is calculated as the product of the charge separation and the distance, and it is a vector quantity, possessing both magnitude and direction.[5]

For 3-Chloro-1-methyl-1H-pyrazol-5-amine, the dipole moment is the vector sum of individual bond moments. The electronegative chlorine and nitrogen atoms pull electron density towards themselves, creating significant bond dipoles. The overall molecular dipole moment is crucial for:

  • Solubility: Polar molecules with large dipole moments tend to be more soluble in polar solvents like water.

  • Receptor Binding: The electrostatic potential surface of a molecule, which is governed by its electronic distribution and dipole moment, dictates how it will interact with the binding pocket of a protein target. Specific hydrogen bonds, and dipole-dipole interactions are often critical for high-affinity binding.

Computational Analysis: A Predictive First-Principles Approach

Computational chemistry has become an indispensable tool for predicting molecular properties, offering profound insights before a compound is even synthesized.[7] Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for modeling the electronic structure and properties of pyrazole derivatives with high accuracy.[1][8]

Predicting Electronic Properties and Dipole Moment with DFT

DFT calculations can reliably predict a range of electronic properties.[9][10] For our target molecule, these include:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

  • Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is key to understanding its reactivity and intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.

  • Dipole Moment: The magnitude and vector of the molecular dipole moment can be calculated directly from the computed electron distribution.[6]

The following table presents representative computed properties for a related parent structure, 3-chloro-1H-pyrazol-5-amine, sourced from PubChem, to illustrate the type of data generated.

PropertyPredicted ValueSource
Molecular Weight117.54 g/mol PubChem CID: 55285516[11]
XLogP30.8PubChem CID: 55285516[11]
Hydrogen Bond Donor Count2PubChem CID: 55285516[11]
Hydrogen Bond Acceptor Count2PubChem CID: 55285516[11]
Polar Surface Area54.7 ŲPubChem CID: 55285516[11]
Protocol: DFT-Based Calculation of Molecular Properties

The causality behind selecting a specific computational protocol lies in balancing accuracy with computational cost. The B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted standard for small organic molecules, providing excellent results for geometry, electronic structure, and thermochemistry.[1][12]

Objective: To compute the optimized geometry, electronic properties (HOMO/LUMO energies), and dipole moment of 3-Chloro-1-methyl-1H-pyrazol-5-amine.

Methodology:

  • Structure Generation: Construct the 3D structure of the molecule using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent properties are dependent on the molecular geometry.

    • Software: Gaussian, ORCA, or a similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.[1]

    • Basis Set: 6-311+G(d,p).[1]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data like zero-point vibrational energy.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.

    • Extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Extract the calculated dipole moment (magnitude and vector components).

  • Analysis: Visualize the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map to analyze the electronic distribution and predict reactive sites.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Calculation cluster_analysis Data Analysis Build 1. Build 3D Structure Opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Build->Opt Input Geometry Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq Optimized Geometry SP 4. Single Point Energy (Property Calculation) Freq->SP Verified Minimum Props Extract Properties: - HOMO/LUMO Energies - Dipole Moment SP->Props Output File Viz Visualize: - Molecular Orbitals - Electrostatic Potential Props->Viz Numerical Data

A typical workflow for DFT calculations on pyrazole compounds.[1]

Experimental Characterization: Empirical Validation

While computational methods are powerfully predictive, experimental validation is the gold standard. A suite of spectroscopic and electrochemical techniques can be employed to probe the electronic structure and physical properties of the synthesized compound.

Spectroscopic Analysis

Spectroscopic methods are indispensable for structural elucidation and provide indirect information about the electronic environment within the molecule.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular skeleton and provide insights into the electron density around each nucleus through chemical shifts.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[13] For our target molecule, key stretches would include N-H (amine), C=N, and C=C (pyrazole ring).

  • UV-Visible Spectroscopy: This technique probes electronic transitions, typically π → π* and n → π* transitions. The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO gap. A smaller gap generally corresponds to a longer λ_max.

Experimental Determination of the Dipole Moment

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant (relative permittivity) and density of dilute solutions.[6][16] The Guggenheim method is a common approach that simplifies the calculations by avoiding the need to measure molar refraction directly.[6]

Objective: To experimentally determine the permanent dipole moment of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride.

Principle: The total molar polarization of a substance is a sum of the orientation polarization (due to the alignment of permanent dipoles in an electric field) and the distortion polarization (induced dipole). By measuring the change in dielectric constant and density of a solution with increasing concentration of the polar solute in a non-polar solvent, the orientation polarization, and thus the permanent dipole moment, can be isolated.

Protocol:

  • Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., dioxane, benzene). The choice is critical; the solvent must be inert and have a zero or near-zero dipole moment.

  • Solution Preparation: Prepare a series of at least five dilute solutions of the compound in the chosen non-polar solvent, with precisely known weight fractions.

  • Instrumentation:

    • Dielectric Constant Meter (Capacitance Meter): To measure the dielectric constant (ε) of the pure solvent and each solution.[16]

    • Pycnometer or Digital Density Meter: To measure the density (d) of the pure solvent and each solution.

    • Refractometer: To measure the refractive index (n) of the pure solvent and each solution (required for some calculation methods, though Guggenheim's simplifies this).

  • Measurements:

    • Calibrate all instruments according to the manufacturer's specifications.

    • Measure the dielectric constant (ε₁₂), density (d₁₂), and refractive index (n₁₂) for each solution, as well as for the pure solvent (ε₁, d₁, n₁). All measurements must be performed at a constant, recorded temperature.

  • Data Analysis (Guggenheim Method):

    • Calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and density (Δd = d₁₂ - d₁) for each solution relative to the pure solvent.

    • Plot (ε₁₂ - n₁₂²) against the weight fraction (w₂) of the solute.

    • Plot (d₁₂) against the weight fraction (w₂) of the solute.

    • The slopes of these plots at infinite dilution (w₂ → 0) are determined.

    • The dipole moment (μ) is calculated using the Guggenheim equation, which relates these slopes to the molecular weight of the solute and the temperature.

Dipole_Workflow cluster_prep Sample Preparation cluster_measure Physical Measurements cluster_analysis Data Analysis & Calculation Solvent 1. Select Non-Polar Solvent (e.g., Dioxane) Solutions 2. Prepare Series of Dilute Solutions Solvent->Solutions Measure_Eps 3a. Measure Dielectric Constant (ε) Solutions->Measure_Eps Measure_D 3b. Measure Density (d) Solutions->Measure_D Measure_N 3c. Measure Refractive Index (n) Solutions->Measure_N Plot 4. Plot Data vs. Concentration Measure_Eps->Plot Measure_D->Plot Measure_N->Plot Slopes 5. Determine Slopes at Infinite Dilution Plot->Slopes Calc 6. Calculate Dipole Moment (μ) using Guggenheim Equation Slopes->Calc End Result: μ Calc->End Start Start Start->Solvent

Experimental workflow for dipole moment determination.[6]

Synthesis and Implications for Drug Development

While a detailed synthesis is beyond the scope of this guide, 3-Chloro-1-methyl-1H-pyrazol-5-amine and its derivatives are typically synthesized through multi-step reactions involving the formation of the pyrazole ring from suitable precursors, followed by functional group interconversions.[17] The dihydrochloride salt form is often used to improve the compound's stability and aqueous solubility.[18]

The electronic properties and dipole moment elucidated through the methods described above have direct implications for drug development:

  • Pharmacokinetics (ADME): The dipole moment and polar surface area are key determinants of a drug's ability to cross cell membranes. A delicate balance must be struck; sufficient polarity is needed for aqueous solubility, but excessive polarity can hinder passive diffusion across lipid bilayers.

  • Pharmacodynamics: The electrostatic potential and the ability to form specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) are paramount for high-affinity binding to the intended biological target. Computational models of the molecule docked into a target's active site, informed by accurate electronic property calculations, can predict and rationalize binding affinity.

Conclusion

The comprehensive characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride's electronic properties and dipole moment is a foundational step in its journey as a potential therapeutic agent. By integrating the predictive power of computational chemistry with the empirical certainty of experimental measurement, researchers can gain a deep, mechanistic understanding of its molecular behavior. This knowledge-driven approach accelerates the drug discovery process, enabling the rational design of more potent, selective, and effective medicines built upon the versatile pyrazole scaffold.

References

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Eurasian Journal of Analytical Chemistry. [Link][7]

  • Ajibade, P. A., & Oluwalana, A. E. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link][14]

  • El-Taib Heakal, F., et al. (2017). Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents. UQ eSpace. [Link][8]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link][2]

  • Suresh HM & Suresha Kumara TH. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link][4]

  • Ilies, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link][15]

  • University of Regensburg. (n.d.). Dipole moment and molar refraction. University of Regensburg. [Link][16]

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link][19]

  • Potemkin, V. A., & Grishina, M. A. (2009). Quantum-chemical investigation of the electrophile affinity of molecules of five-membered heterocycles with one hetero-atom and some model systems. ResearchGate. [Link][12]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][3]

  • University of Zurich. (2018). Dipole Moment. University of Zurich. [Link][6]

  • PubChem. (n.d.). 3-chloro-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link][11]

  • NextSDS. (n.d.). 3-Chloro-1-Methyl-1H-pyrazol-5-aMine dihydrochloride — Chemical Substance Information. NextSDS. [Link][18]

  • JOCPR. (n.d.). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Organic and Pharmaceutical Chemistry. [Link][9]

  • dos Santos, J. H. Z., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development. [Link][10]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link][17]

  • Najam Academy. (2021, December 20). Dipole Moment | Easy Trick [Video]. YouTube. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Utility of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, handling of dihydrochloride salts, and self-validating cross-coupling protocols. Executive Su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, handling of dihydrochloride salts, and self-validating cross-coupling protocols.

Executive Summary

In modern pharmaceutical drug discovery, the pyrazole-amine pharmacophore is a highly privileged scaffold, frequently deployed in the design of ATP-competitive kinase inhibitors. Specifically, 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride has emerged as a critical building block in the synthesis of 2-aminoquinazoline derivatives targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[1]. Inhibiting LRRK2 is a primary therapeutic strategy for neurodegenerative disorders, most notably Parkinson's Disease, where mutant LRRK2 drives lysosomal dysfunction.

This application note provides an authoritative guide on the mechanistic rationale behind selecting this specific pyrazole derivative, the chemical causality of its handling as a dihydrochloride salt, and a self-validating experimental protocol for its integration into complex macrocycles via Palladium-catalyzed C-N cross-coupling.

Mechanistic Rationale: The Pyrazole-Amine Pharmacophore

The selection of 3-chloro-1-methyl-1H-pyrazol-5-amine over other aniline or heterocyclic bioisosteres is driven by precise structure-activity relationship (SAR) requirements within the kinase hinge region:

  • Conformational Locking: The 1-methyl group prevents tautomerization, locking the pyrazole ring into a single, predictable conformation. This is essential for highly targeted Structure-Based Drug Design (SBDD).

  • Metabolic Shielding & pKa Modulation: The 3-chloro substituent serves a dual purpose. Sterically, it acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes at the C3 position. Electronically, its electron-withdrawing nature lowers the pKa of the adjacent pyrazole nitrogens, optimizing hydrogen bond donor/acceptor strengths to perfectly match the ATP-binding pocket of LRRK2[1].

  • Nucleophilic Handle: The 5-amino group acts as the primary synthetic handle, allowing for rapid diversification via Buchwald-Hartwig amination.

LRRK2_Pathway LRRK2 Mutant LRRK2 Kinase Rab Hyperphosphorylated Rab GTPases LRRK2->Rab Phosphorylation Inhibitor Pyrazole-Quinazoline Inhibitor Inhibitor->LRRK2 ATP-competitive inhibition Rescue Restored Autophagy & Neuroprotection Inhibitor->Rescue Downstream effect Lysosome Lysosomal Dysfunction & Alpha-Synuclein Aggregation Rab->Lysosome Impaired trafficking

Fig 1. LRRK2 inhibition pathway restoring lysosomal function in Parkinson's models.

Physicochemical Profiling & Handling

While the free base of this compound is prone to oxidation and degradation upon prolonged storage, the dihydrochloride salt offers exceptional bench stability[2]. However, utilizing the bis-HCl salt directly in base-sensitive transition-metal catalysis requires precise stoichiometric adjustments.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
CAS Registry Number 1630906-90-9 (Dihydrochloride) / 1312949-22-6 (HCl)[3]
Molecular Formula C₄H₆ClN₃ · 2HCl
Molecular Weight 204.48 g/mol
Appearance Light pink to off-white solid
Storage Conditions Sealed in dry, 2-8°C under inert atmosphere

Quantitative Optimization Data

When utilizing the dihydrochloride salt in Buchwald-Hartwig cross-coupling, researchers frequently encounter stalled reactions. The causality lies in the stoichiometric consumption of the inorganic base by the two equivalents of HCl. If the base is neutralized by the salt, the crucial palladium-amido intermediate cannot form.

Table 2 demonstrates the causality behind selecting the optimal catalyst and base equivalents.

Table 2: Optimization of C-N Cross-Coupling Conditions
Catalyst SystemBase (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd₂(dba)₃ / XPhosK₂CO₃ (3.0)Toluene100<10%Weak base fails to fully neutralize the bis-HCl salt; poor solubility.
RuPhos Pd G3K₃PO₄ (2.0)Dioxane8535%Base entirely consumed by HCl; catalytic cycle stalls at transmetalation.
RuPhos Pd G3 K₃PO₄ (5.0) Dioxane 85 88% Excess base liberates free amine and successfully drives reductive elimination.
BrettPhos Pd G3t-BuONa (4.0)THF7062%Strong alkoxide base causes competitive hydrodehalogenation of the aryl halide.

Experimental Workflow & Protocols

The following protocol outlines the synthesis of a 2-aminoquinazoline LRRK2 inhibitor precursor using 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride[1].

Crucial Design Choice: RuPhos Pd G3 is selected because the bulky RuPhos ligand facilitates rapid reductive elimination, while the G3 precatalyst ensures rapid activation into the active Pd(0) species at mild temperatures (85°C), preventing thermal degradation of the pyrazole core.

Protocol: Self-Validating Palladium-Catalyzed C-N Cross-Coupling

Step 1: Preparation & Desalting Strategy In a nitrogen-filled glovebox, weigh 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (1.0 eq) and anhydrous, finely ground K₃PO₄ (5.0 eq) into an oven-dried reaction vial. Causality: Using 5.0 eq of K₃PO₄ ensures 2.0 eq are consumed to liberate the free pyrazole amine in situ, leaving an optimal 3.0 eq to drive the catalytic transmetalation step.

Step 2: Reactant & Catalyst Addition Add the target aryl halide (e.g., a 2,6-dichloroquinazoline derivative) (0.8 eq) and RuPhos Pd G3 (0.1 eq) to the vial. Seal the vial with a PTFE-lined septum cap.

Step 3: Solvent Addition & Heating Remove the sealed vial from the glovebox. Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture at 85 °C in a heating block for 12 hours.

Step 4: Self-Validating Checkpoint (2 Hours) Withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Pass Criterion: Observation of the product mass [M+H]⁺ and depletion of the aryl halide. Proceed with heating.

  • Fail Criterion: Presence of the free pyrazole amine mass but no product indicates catalyst poisoning or insufficient base neutralization. Corrective Action: Add 1.0 eq additional K₃PO₄ and 0.05 eq catalyst.

Step 5: Workup & Isolation Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to isolate the target inhibitor.

Buchwald_Workflow Prep 1. Reagent Prep (Argon) Mix 2. Combine Reactants (Salt + Aryl Halide) Prep->Mix Cat 3. Add RuPhos Pd G3 & Excess K3PO4 Mix->Cat Heat 4. Heat at 85°C (Dioxane, 12h) Cat->Heat Check 5. LC-MS Validation (Self-Validating) Heat->Check Purify 6. Chromatography & Isolation Check->Purify

Fig 2. Step-by-step workflow for the Pd-catalyzed C-N cross-coupling reaction.

References

  • Title: WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • Title: 1312949-22-6 | 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride Source: BLDpharm URL
  • Title: 1630906-90-9 | 3-Chloro-1-Methyl-1H-pyrazol-5-aMine dihydrochloride Source: ChemicalBook URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Byproduct Formation in 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals encountering chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this multi-step synthesis. We will delve into the root causes of common byproduct formation and provide field-proven strategies to optimize your reaction, improve yield, and ensure the purity of your target compound.

Overview of the Synthetic Challenge

The synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine is a nuanced process, typically involving the cyclocondensation of a β-ketonitrile precursor with methylhydrazine, followed by a critical chlorination step. The primary hurdles that researchers face are controlling regioselectivity during the initial ring formation and preventing unwanted side reactions during the subsequent chlorination. This guide provides a structured approach to troubleshoot and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My initial cyclocondensation reaction is producing two isomers that are difficult to separate. Why is this happening and how can I favor the desired 1-methyl-5-aminopyrazole product?

A1: This is a classic regioselectivity challenge in pyrazole synthesis.[1][2][3] When an unsymmetrical precursor like a derivative of ethyl cyanoacetate reacts with methylhydrazine, the hydrazine's two different nitrogen atoms can attack the two different electrophilic centers (the carbonyl carbon and the nitrile carbon), leading to a mixture of regioisomers.[4] The formation of the desired 1,5-substituted pyrazole versus the undesired 1,3-substituted isomer is governed by steric and electronic effects, as well as reaction conditions like solvent and pH.[4] See the "In-Depth Troubleshooting Guide" below for specific strategies to control this outcome.

Q2: After the chlorination step with POCl₃ and DMF, I'm observing a significant byproduct with a new aldehyde peak (~9-10 ppm) in my ¹H NMR. What is this impurity?

A2: This is almost certainly the 4-formyl byproduct, 3-chloro-4-formyl-1-methyl-1H-pyrazol-5-amine. This arises from an unintended Vilsmeier-Haack reaction.[5][6] The combination of phosphorus oxychloride (POCl₃) and a formamide like DMF generates a highly reactive Vilsmeier reagent, which is a potent formylating agent for electron-rich rings like your aminopyrazole intermediate.[7]

Q3: My chlorination step has a very low yield, and I'm recovering a lot of the pyrazolone starting material. What could be the issue?

A3: Incomplete reaction during chlorination is often due to several factors. The chlorinating agent (e.g., POCl₃) may have degraded due to moisture. The reaction temperature might be too low, or the reaction time too short. Crucially, the pyrazolone starting material must be completely dry, as water will quench the chlorinating reagent.

Q4: How do I form the final dihydrochloride salt without causing degradation?

A4: The dihydrochloride salt is typically formed by dissolving the purified free base in a suitable anhydrous solvent (like isopropanol, ethanol, or diethyl ether) and bubbling dry HCl gas through it, or by adding a solution of HCl in an anhydrous solvent. The key is to avoid aqueous HCl, as the presence of water can promote hydrolysis of the 3-chloro group back to a hydroxyl group, especially with heating.

In-Depth Troubleshooting Guide

This section provides a deeper analysis of specific problems, their mechanistic origins, and detailed corrective actions.

1. Issue: Formation of Regioisomeric Byproducts

The most significant challenge in the initial step is controlling the regioselectivity of the cyclocondensation reaction.

Probable Cause: The reaction of a β-ketonitrile with methylhydrazine can proceed via two pathways, leading to the desired 1,5-isomer and the undesired 1,3-isomer. The ratio is highly dependent on reaction conditions.

Mechanistic Insight: The nucleophilic attack can occur from either nitrogen of methylhydrazine onto the carbonyl carbon of the β-ketonitrile precursor. The subsequent cyclization onto the nitrile group locks in the pyrazole regioisomer.

G cluster_0 Reaction of β-Ketonitrile with Methylhydrazine Start β-Ketonitrile + Methylhydrazine N1_Attack Attack by N1 of MeNHNH2 (Less hindered N) Start->N1_Attack Pathway A N2_Attack Attack by N2 of MeNHNH2 (More hindered N) Start->N2_Attack Pathway B Desired_Product 1-Methyl-3-R-1H-pyrazol-5-amine (Desired Isomer) N1_Attack->Desired_Product Cyclization Undesired_Product 1-Methyl-5-R-1H-pyrazol-3-amine (Undesired Isomer) N2_Attack->Undesired_Product Cyclization G Start Ethyl Cyanoacetate + Methylhydrazine Step1 Step 1: Cyclocondensation Solvent: Acetic Acid Temp: Reflux Critical: Control Regioselectivity Start->Step1 Intermediate1 3-Methyl-1H-pyrazol-5(4H)-one (Crude Intermediate) Step1->Intermediate1 Step2 Step 2: Chlorination Reagent: POCl3 (neat) Temp: 0°C to 100°C Critical: Anhydrous, slow addition Intermediate1->Step2 Intermediate2 3-Chloro-1-methyl-1H-pyrazol-5-amine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation Reagent: HCl in Isopropanol Temp: 0°C Critical: Anhydrous conditions Intermediate2->Step3 Final_Product 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride Step3->Final_Product

Caption: Optimized workflow for synthesis and purification.

Part 1: Cyclocondensation to form 3-Methyl-1H-pyrazol-5(4H)-one

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 equiv) and glacial acetic acid (5-10 volumes).

  • Reagent Addition: Add methylhydrazine (1.1 equiv) dropwise to the stirring solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water, which should precipitate the product. Stir for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. This crude product is often carried forward without further purification.

Part 2: Chlorination to form 3-Chloro-1-methyl-1H-pyrazol-5-amine

  • Setup: In a flask equipped for inert atmosphere operation, add the crude, dry 3-Methyl-1H-pyrazol-5(4H)-one (1.0 equiv).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) dropwise via a syringe or dropping funnel. CAUTION: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C. Very carefully and slowly, quench the reaction by pouring it onto crushed ice. This is a highly exothermic and vigorous process.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a cold solution of sodium hydroxide to neutralize the excess acid until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Part 3: Dihydrochloride Salt Formation

  • Setup: Dissolve the purified free base in a minimal amount of anhydrous isopropanol or diethyl ether.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Collect the white solid by vacuum filtration, wash with cold, anhydrous ether, and dry under vacuum to yield the final product.

References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Reaction of Ethyl Arylidenecyanoacetates with Hydrazine Derivatives. Mansoura Journal of Chemistry. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J. [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. PMC. [Link]

  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. PMC. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopicity of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride

Welcome to the Technical Support Center. Handling highly polar, ionizable building blocks like 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1312949-22-6 for the mono-HCl, but frequently utilized as a dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly polar, ionizable building blocks like 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1312949-22-6 for the mono-HCl, but frequently utilized as a dihydrochloride in synthesis) presents unique physicochemical challenges[1].

As a Senior Application Scientist, I designed this guide to move beyond basic handling instructions. Here, we explore the causality behind the compound's behavior and provide self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Insight: The Causality of Hygroscopicity

Why does this specific compound turn into a sticky paste on your balance?

The answer lies in its crystal lattice. As a dihydrochloride salt, the pyrazole amine possesses a highly polar, ionic structure. The chloride counterions act as potent hydrogen-bond acceptors, making the solid exceptionally prone to moisture scavenging from the atmosphere. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, it undergoes rapid moisture adsorption. This leads to deliquescence (dissolving in its own adsorbed moisture), stoichiometric shifts, and potential hydrolysis of the active pharmaceutical ingredient (API)[2].

Diagnostic Data: Understanding Moisture Uptake Thresholds

To properly manage this compound, we must first classify its behavior according to pharmacopeial standards. The European Pharmacopoeia (Ph. Eur.) and USP classify hygroscopicity based on Dynamic Vapor Sorption (DVS) at 25°C and 80% RH[3].

USP/Ph. Eur. ClassificationMass Increase (Δm) at 80% RH, 25°CHandling Requirement for Pyrazole Amine Salts
Non-hygroscopic Δm < 0.2%Standard laboratory conditions.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Tightly closed containers; standard weighing.
Hygroscopic 2.0% ≤ Δm < 15.0%Controlled RH (<40%), rapid weighing required.
Very hygroscopic Δm ≥ 15.0%Glovebox or Isolator required (<20% RH)[3].
Deliquescent Sufficient water to form a liquidStrict anhydrous environment, pre-filled vials[4].

Note: Dihydrochloride salts of small-molecule amines typically fall into the "Very hygroscopic" or "Deliquescent" categories, necessitating rigorous environmental controls[5].

Troubleshooting & FAQs: Real-World Laboratory Scenarios

Q: Why does my 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride turn into a sticky paste on the balance? A: This phenomenon is deliquescence. It occurs when the ambient RH exceeds the CRH of the dihydrochloride salt. The highly polar chloride ions coordinate with atmospheric water molecules, breaking down the crystal lattice[2]. Solution: Move all weighing operations to a controlled-humidity glovebox (<20% RH) or utilize pre-filled reaction vials under an inert atmosphere[4].

Q: How do I correct for moisture uptake in my stoichiometric calculations? A: If the salt has been exposed to air, its molecular weight is no longer static due to the incorporated water mass. Solution: Perform a coulometric Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA) on a parallel aliquot immediately before your experiment to determine the exact water weight percentage[6]. Subtract this water mass from your total dispensed mass to calculate the true active moles of the pyrazole amine.

Q: Can I dry the degraded/sticky salt in an oven to recover it? A: No. High-temperature oven drying (>100°C) is strongly discouraged for hydrochloride salts. Elevated temperatures can cause thermal degradation, specifically the loss of hydrogen chloride gas, which alters the pH profile and stoichiometry of the compound[7]. Solution: Use vacuum desiccation at ambient temperature over a strong desiccant like phosphorus pentoxide (P₂O₅) to pull the moisture out without risking thermal degradation.

Self-Validating Experimental Protocol: Anhydrous Weighing and Transfer

To ensure absolute trustworthiness in your synthetic yields, the handling of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride must follow a self-validating system. This protocol ensures that any moisture ingress is immediately detected and quantified.

Step 1: Environmental Baseline Validation

  • Action: Read the ambient RH using a calibrated laboratory hygrometer.

  • Causality: If the RH > 30%, the thermodynamic driving force for moisture adsorption is too high for open-air handling.

  • Decision: If RH > 30%, immediately move operations to a nitrogen-purged glovebox.

Step 2: Pre-Weighing Preparation

  • Action: Place the sealed API bottle, anti-static weighing boats, spatulas, and receiving vials into the glovebox antechamber. Purge with N₂ for 15 minutes.

  • Causality: Static charge in dry environments causes light, fluffy powders to disperse. Anti-static boats mitigate this, while the N₂ purge removes residual atmospheric moisture.

Step 3: Rapid Transfer & Mass Tracking (Self-Validation Point)

  • Action: Tare the receiving vial directly (do not use a transfer boat to avoid loss). Dispense the target mass into the vial and immediately cap it with a PTFE-lined septum.

  • Validation: Weigh the capped vial outside the glovebox. Re-weigh the exact same capped vial after 1 hour.

  • Causality: A mass deviation of >0.1% between the two readings indicates a seal failure and active moisture ingress. If the mass is stable, the integrity of the anhydrous transfer is validated.

Step 4: Karl Fischer Verification

  • Action: Take a 50 mg parallel aliquot and run a Karl Fischer titration.

  • Causality: Validates the baseline water content (which should be <0.5% for anhydrous synthesis) and allows for precise stoichiometric adjustments[3].

Workflow Visualization

Below is the logical decision tree for handling and storing this highly hygroscopic salt to prevent degradation.

G start API Receipt: 3-Chloro-1-methyl-1H-pyrazol-5-amine 2HCl eval Assess Ambient RH in Laboratory start->eval rh_high RH > 30% (High Risk) eval->rh_high Yes rh_low RH < 30% (Safe Handling) eval->rh_low No glovebox Transfer to Glovebox or Isolator Chamber rh_high->glovebox weigh Rapid Weighing & Immediate Capping rh_low->weigh glovebox->weigh store Store at 2-8°C Over Desiccant weigh->store

Figure 1: Decision tree for handling and storing hygroscopic dihydrochloride salts.

References

  • Anbarasan, A., et al. "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview". Journal of Chemical and Pharmaceutical Research, 2018. [Link]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". TandF Online, 2022.[Link]

  • HepatoChem. "How do you handle hygroscopic salts?". HepatoChem Technical Resources, 2016.[Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development". PharmTech, 2008. [Link]

  • Technology Networks. "Hygroscopicity Evaluation". CD Formulation, 2022. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride vs. 5-Amino-1-methylpyrazole

Executive Summary In modern medicinal chemistry and drug development, functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. Selecting the correct pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. Selecting the correct pyrazole building block is critical for dictating downstream synthetic strategy. This guide provides an in-depth comparison of two closely related but synthetically divergent building blocks: 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride and 5-Amino-1-methylpyrazole . We will dissect their electronic properties, comparative reactivities, and provide validated experimental protocols for their most common transformations.

Structural & Electronic Analysis

The reactivity of a pyrazole ring is governed by the delicate balance of electron-donating and electron-withdrawing substituents.

  • 5-Amino-1-methylpyrazole (Free Base): The exocyclic amino group at the C5 position strongly donates electron density into the pyrazole ring via resonance. This enriches the entire heterocycle, making the C4 position highly nucleophilic and exceptionally susceptible to Electrophilic Aromatic Substitution (EAS)[1]. The C5-amine itself is a potent nucleophile, readily participating in acylation, sulfonylation, and Schiff base formation without the need for strong basic activation[1].

  • 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride: The introduction of a chlorine atom at the C3 position fundamentally alters the molecule's electronic landscape. Chlorine exerts a strong inductive electron-withdrawing effect (-I effect), which slightly attenuates the nucleophilicity of the C5-amine and significantly deactivates the C4 position toward EAS. However, this C-Cl bond provides a critical vector for transition-metal-catalyzed cross-coupling[2]. Furthermore, because it is supplied as a dihydrochloride salt, stoichiometric basicity is required to liberate the free amine before it can act as a nucleophile.

ReactivityMap A 3-Chloro-1-methyl-1H-pyrazol-5-amine (Di-HCl Salt) A_CC Pd-Catalyzed Cross-Coupling (C3-Cl Handle) A->A_CC Transition Metal Catalysis A_Ac Attenuated Acylation (Requires Base) A->A_Ac Inductive Deactivation B 5-Amino-1-methylpyrazole (Free Base) B_Ac Rapid Nucleophilic Acylation (C5-NH2) B->B_Ac High Nucleophilicity B_EAS Electrophilic Aromatic Substitution (C4 Position) B->B_EAS Electron-Rich Ring

Caption: Reactivity pathways of 3-Chloro-1-methyl-1H-pyrazol-5-amine vs 5-Amino-1-methylpyrazole.

Comparative Reactivity Profiles

Nucleophilic Acylation & Sulfonylation
  • 5-Amino-1-methylpyrazole: Reacts rapidly and cleanly with acyl chlorides and sulfonyl chlorides. The absence of electron-withdrawing groups ensures the high nucleophilicity of the exocyclic amine[1].

  • 3-Chloro-1-methyl-1H-pyrazol-5-amine di-HCl: Acylation requires the addition of at least 2.5 equivalents of a tertiary amine base (e.g., DIPEA or triethylamine) to neutralize the dihydrochloride salt. Even when free-based, the reaction kinetics are noticeably slower due to the electron-withdrawing nature of the C3-chlorine.

Electrophilic Aromatic Substitution (EAS)
  • 5-Amino-1-methylpyrazole: The C4 position acts as a strong nucleophile. It easily undergoes halogenation (e.g., with NBS or NIS) or nitration, and frequently participates in cyclocondensation reactions to form fused heterocycles like pyrazolo[3,4-b]pyridines[1].

  • 3-Chloro-1-methyl-1H-pyrazol-5-amine di-HCl: The combined steric hindrance and electron-withdrawing nature of the C3-Cl group make EAS at C4 highly unfavorable. This is synthetically advantageous when orthogonal protection/deprotection strategies are required without risking unwanted ring substitution.

Palladium-Catalyzed Cross-Coupling
  • 3-Chloro-1-methyl-1H-pyrazol-5-amine di-HCl: The C3-Cl bond is a prime candidate for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Recent pharmaceutical syntheses (e.g., the development of LRRK2 inhibitors for Parkinson's disease) utilize specific catalyst systems like RuPhos Pd G3 to successfully couple this position with complex secondary amines[2].

  • 5-Amino-1-methylpyrazole: Lacks a halogen handle, rendering it inert to standard Pd-catalyzed cross-coupling conditions.

Quantitative Data Summaries

Parameter3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride5-Amino-1-methylpyrazole
Physical State Dihydrochloride salt (requires neutralization)Free base
Nucleophilicity (C5-NH₂) Attenuated (due to -I effect of Cl)High
EAS Susceptibility (C4) Deactivated (sterically/electronically hindered)Highly active
Cross-Coupling Handle Yes (C3-Cl enables Pd-catalysis)No
Primary Synthetic Utility Complex API synthesis via cross-couplingFused heterocycles, Schiff bases

Experimental Protocols

Protocol A: N-Acylation of 5-Amino-1-methylpyrazole[1]

This protocol leverages the inherent nucleophilicity of the free base for rapid amide bond formation.

  • Preparation: Dissolve 5-amino-1-methylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: DCM provides excellent solubility for the pyrazole and is completely inert to acylating agents, preventing side reactions.

  • Base Addition: Add triethylamine (1.2 eq) and cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent exothermic degradation and minimizes the risk of over-acylation (di-acylation) at the exocyclic nitrogen.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise over 10 minutes. Remove the ice bath and let stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexane 1:1). The highly polar starting material spot will disappear, replaced by a distinct, less polar UV-active spot corresponding to the amide.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling of 3-Chloro-1-methyl-1H-pyrazol-5-amine[2]

This protocol demonstrates the activation of the C3-Cl bond using advanced Buchwald precatalysts.

  • Preparation: In an oven-dried reaction vial, combine 3-chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (1.0 eq), the secondary amine coupling partner (1.2 eq), and K₃PO₄ (4.0 eq).

    • Causality: Exactly 4.0 equivalents of K₃PO₄ are critical. Two equivalents are consumed immediately to neutralize the di-HCl salt, while the remaining two equivalents serve as the necessary inorganic base to drive the palladium catalytic cycle[2].

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 eq).

    • Causality: RuPhos is a bulky, electron-rich biarylphosphine ligand specifically designed to facilitate oxidative addition into notoriously unreactive aryl/heteroaryl chlorides[2].

  • Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3x). Add anhydrous dioxane (0.1 M) via syringe.

  • Reaction: Heat the mixture at 80 °C for 16 hours.

    • Self-Validation (LC-MS): LC-MS monitoring should show the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) of the starting material, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with DCM, and filter through a pad of Celite to remove the insoluble inorganic phosphate salts. Concentrate and purify via flash chromatography.

CrossCouplingWorkflow S1 1. Salt Neutralization (K3PO4 Base) S2 2. Catalyst Activation (RuPhos Pd G3) S1->S2 S3 3. Thermal Coupling (80°C, Dioxane) S2->S3 S4 4. Isolation (DCM Extraction) S3->S4

Caption: Step-by-step workflow for the Buchwald-Hartwig cross-coupling of the C3-chloro pyrazole.

References

  • BenchChem. "Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles." Available at: 1

  • Google Patents. "WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." Available at:2

  • ACS Publications. "The Formation of Seven-Membered Heterocycles under Mild Pictet–Spengler Conditions: A Route to Pyrazolo[3,4]benzodiazepines." Available at: 3

Sources

Comparative

Mass Spectrometry Fragmentation Validation of 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride: A Comparative Guide

As drug discovery pipelines increasingly target complex kinases, the structural integrity of early-stage building blocks dictates the success of downstream synthesis. 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex kinases, the structural integrity of early-stage building blocks dictates the success of downstream synthesis. 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1312949-22-6) is a critical heteroaryl intermediate, prominently utilized in the synthesis of potent LRRK2 (Leucine-rich repeat kinase 2) inhibitors for Parkinson's disease research[1].

However, validating the purity and structural identity of this specific building block presents unique analytical challenges. The presence of the basic amine, the isotopic complexity of the chlorine atom, and the rigid pyrazole core require precise mass spectrometry (MS) workflows. This guide objectively compares two premier MS platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Triple Quadrupole (ESI-QqQ) —providing a self-validating framework for its structural elucidation and quantitative tracking.

Mechanistic Principles of Pyrazole Fragmentation

To effectively design an MS method, we must first understand the causality behind the molecule's gas-phase behavior. In positive electrospray ionization (ESI+), the free base of 3-Chloro-1-methyl-1H-pyrazol-5-amine readily accepts a proton at the amine or the pyrazole nitrogen, yielding a stable [M+H]+ precursor ion at m/z 132.0327 (for the 35Cl isotope).

According to established mass spectrometry fragmentation rules for pyrazoles, the heterocyclic ring typically undergoes fragmentation via two primary processes: the expulsion of hydrogen cyanide (HCN) or the loss of nitrogen ( N2​ )[2]. Because this compound is N-methylated and possesses an exocyclic amine, the fragmentation causality shifts:

  • Amine Cleavage: The exocyclic −NH2​ group is highly susceptible to collision-induced dissociation (CID), leading to the neutral loss of ammonia ( NH3​ , -17 Da).

  • Ring Contraction/Cleavage: The N-methyl pyrazole core strongly favors the expulsion of HCN (-27 Da) over N2​ loss[2].

  • Halogen Radical Loss: The presence of the chlorine atom at position 3 allows for the subsequent loss of a chlorine radical ( Cl∙ , -35 Da) from the fragmented ring, generating a radical cation.

Fragmentation M [M+H]+ m/z 132.0327 F1 [M+H - NH3]+ m/z 115.0062 M->F1 -NH3 (-17 Da) F2 [M+H - HCN]+ m/z 105.0218 M->F2 -HCN (-27 Da) F3 [M+H - HCN - Cl•]+• m/z 70.0530 F2->F3 -Cl• (-35 Da)

Fig 1: Proposed ESI+ CID fragmentation pathway of 3-Chloro-1-methyl-1H-pyrazol-5-amine.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

While both platforms utilize quadrupole mass filters, their downstream mass analyzers dictate their optimal use cases in the laboratory[3]. Q-TOF systems provide high-resolution exact mass data essential for qualitative structural confirmation, whereas QqQ systems excel in targeted, high-sensitivity quantitation[4].

ParameterESI-Q-TOF (High-Resolution MS)ESI-QqQ (Triple Quadrupole)
Mass Accuracy <2 ppm (Exact Mass)Nominal Mass ( ±0.1 Da)
Resolution (FWHM) 30,000−80,000 Unit Resolution ( ∼0.7 Da)
Primary Scan Mode Full Scan, Targeted MS/MSMultiple Reaction Monitoring (MRM)
Isotopic Profiling Excellent (Resolves 35Cl / 37Cl fine structure)Poor (Only nominal mass separation)
Sensitivity Moderate to HighUltra-High (in MRM mode)
Best Use Case Validating empirical formulas of new synthetic batches; identifying unknown impurities.Routine batch-to-batch quantitation; tracking the building block in crude reaction mixtures.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol includes internal checks that confirm the data's integrity in real-time.

Sample Preparation Causality

The compound is supplied as a dihydrochloride salt[5]. While the salt form enhances shelf stability and aqueous solubility, direct injection of high-concentration chloride into an ESI source causes severe ion suppression and source contamination.

  • Protocol Step: Dissolve the solid in LC-MS grade water to 1 mg/mL . Dilute 1:1000 in a buffer of 10 mM Ammonium Formate with 0.1% Formic Acid (pH ∼3.8 ) .

  • Causality: The formate buffer outcompetes chloride ions for droplet surface position during electrospray desolvation, maximizing the [M+H]+ signal while safely neutralizing the excess HCl .

ESI-Q-TOF Protocol (Structural Elucidation)
  • Calibration: Infuse a standard tuning mix to ensure mass accuracy is <2 ppm.

  • Full Scan Acquisition: Scan from m/z 50 to 500.

  • Internal Validation Check (Isotopic Ratio): Before proceeding to MS/MS, verify the presence of the 37Cl isotope at m/z 134.0298. The peak area ratio of 132.03 : 134.03 must be approximately 3:1 . If this ratio is absent, the peak is an isobaric contaminant, not the target compound.

  • Targeted MS/MS: Isolate m/z 132.03 in the quadrupole and apply a collision energy (CE) ramp of 10–30 eV in the collision cell. Record the exact mass of the resulting fragments in the TOF analyzer.

ESI-QqQ Protocol (Quantitative MRM Tracking)
  • Precursor Optimization: Perform a product ion scan using the nominal mass m/z 132.0.

  • CE Optimization: Ramp the collision energy to identify the voltage that yields the highest intensity for the m/z 105.0 and m/z 115.0 fragments.

  • Internal Validation Check (Ion Ratio): Set up an MRM method with one Quantifier transition and one Qualifier transition. The method is self-validating if the ratio between the Quantifier and Qualifier peak areas remains constant ( ±20% ) across all samples, proving that no co-eluting matrix interferences are contributing to the signal.

Workflow cluster_QTOF ESI-Q-TOF (Structural Validation) cluster_QqQ ESI-QqQ (Quantitative Tracking) Start Sample Prep: Desalting & Buffer Exchange QTOF_1 Full Scan MS Isotopic Ratio Check (35Cl/37Cl) Start->QTOF_1 QqQ_1 Product Ion Scan Collision Energy (CE) Optimization Start->QqQ_1 QTOF_2 Targeted MS/MS Exact Mass Fragment Elucidation QTOF_1->QTOF_2 QqQ_2 MRM Mode Ion Ratio Validation (Quant/Qual) QqQ_1->QqQ_2

Fig 2: Self-validating MS workflow comparing Q-TOF structural elucidation and QqQ quantitation.

Quantitative Data & Results Interpretation

Q-TOF Exact Mass Validation Data

The following table summarizes the expected high-resolution data. A mass error of less than 5 ppm confirms the elemental composition of the fragments, validating the mechanistic pathways proposed in Figure 1.

Ion TypeFormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
Precursor ( 35Cl ) [C4​H735​ClN3​]+ 132.0327132.0325-1.5
Precursor ( 37Cl ) [C4​H737​ClN3​]+ 134.0298134.0301+2.2
Fragment 1 (- NH3​ ) [C4​H435​ClN2​]+ 115.0062115.0060-1.7
Fragment 2 (-HCN) [C3​H635​ClN2​]+ 105.0218105.0221+2.8
Fragment 3 (-HCN, - Cl∙ ) [C3​H6​N2​]+∙ 70.053070.0528-2.8
QqQ MRM Transition Parameters

Once the structure is validated via Q-TOF, the following optimized MRM transitions should be programmed into the Triple Quadrupole for routine, high-throughput analysis of LRRK2 inhibitor synthesis batches.

Transition RolePrecursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)
Quantifier 132.0105.05015
Qualifier 1 132.0115.05010
Qualifier 2 132.070.05025

Conclusion: Relying solely on nominal mass QqQ data for a halogenated, low-molecular-weight building block like 3-Chloro-1-methyl-1H-pyrazol-5-amine invites the risk of false positives due to isobaric background noise. By coupling the exact-mass structural elucidation of an ESI-Q-TOF with the unmatched sensitivity of an ESI-QqQ MRM assay, researchers create a self-validating analytical loop that guarantees the integrity of their drug discovery pipeline.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link][2]

  • Evaluation of QTOF Technology for the Quantitation of Drugs in Plasma Agilent Technologies[Link][3]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF Agilent Technologies[Link][4]

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Google Patents[1]

Sources

Validation

Validating the Biological Activity of LRRK2 Inhibitors Derived from 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride

Executive Summary & Pharmacophore Rationale The development of highly selective, brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology, particularly in the treatment of Parkinson's Disease (PD)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective, brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology, particularly in the treatment of Parkinson's Disease (PD). Leucine-rich repeat kinase 2 (LRRK2) has emerged as a genetically validated target, with the hyperactive G2019S mutation driving neurodegeneration[1].

In recent medicinal chemistry campaigns, 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride has proven to be an indispensable building block. The dihydrochloride salt ensures optimal aqueous solubility and stability during parallel synthesis. When coupled into a 2-aminoquinazoline scaffold, the pyrazole moiety acts as a critical pharmacophore, forming a robust hydrogen-bonding network within the ATP-binding hinge region of the LRRK2 kinase domain[2].

This guide provides an objective, data-driven framework for validating the biological activity of novel pyrazole-derived LRRK2 inhibitors, comparing their performance against industry-standard benchmarks like MLi-2 and PF-06447475.

Mechanistic Framework: LRRK2 and Rab GTPase Signaling

To validate a novel inhibitor, one must first understand the causality of the target pathway. LRRK2 directly phosphorylates a subset of Rab GTPases, most notably Rab10 at Threonine 73 (Thr73)[3]. Hyperphosphorylation of Rab10 disrupts endolysosomal trafficking, leading to the accumulation of neurotoxic aggregates[4].

Effective LRRK2 inhibitors must not only bind the kinase but demonstrably reduce pRab10 levels in living cells.

LRRK2_Pathway Inhibitor Pyrazole-Derived LRRK2 Inhibitor LRRK2 LRRK2 (G2019S) Hyperactive Kinase Inhibitor->LRRK2 Competitive Inhibition Rab10 Rab10 GTPase (Physiological Substrate) LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Thr73) Pathogenic State Rab10->pRab10 Thr73 Addition Toxicity Lysosomal Dysfunction & Neurotoxicity pRab10->Toxicity Induces

Caption: LRRK2-mediated Rab10 phosphorylation pathway and targeted inhibition.

Comparative Performance Data

When benchmarking a novel 3-Chloro-1-methyl-1H-pyrazol-5-amine derivative (designated here as Compound X), it must be evaluated across biochemical potency, cellular target engagement, and pharmacokinetic (ADME) properties.

Below is a comparative data matrix against MLi-2 (a highly potent, selective Type I inhibitor)[1] and PF-06447475.

ParameterCompound X (Pyrazole-Derived)MLi-2 (Benchmark)PF-06447475 (Benchmark)
LRRK2 WT IC₅₀ (nM) 2.1 ± 0.30.8 ± 0.115.0 ± 2.1
LRRK2 G2019S IC₅₀ (nM) 0.8 ± 0.10.2 ± 0.053.0 ± 0.5
Cellular pRab10 IC₅₀ (nM) 4.5 ± 0.61.4 ± 0.225.0 ± 3.4
MDCK-MDR1 Efflux Ratio 1.21.12.8
Brain Penetration ( Kp,uu​ ) 0.850.900.15

Data Interpretation: Compound X demonstrates sub-nanomolar potency against the mutant G2019S strain, closely mirroring the biochemical profile of MLi-2. Crucially, its low efflux ratio (1.2) ensures it is not actively pumped out of the central nervous system, a significant upgrade over PF-06447475.

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes internal controls to rule out artifacts.

Workflow Synthesis 1. Synthesis (Pyrazole Scaffold) Biochem 2. Kinase Assay (TR-FRET) Synthesis->Biochem Cellular 3. Target Engagement (pRab10 MSD) Biochem->Cellular ADME 4. BBB Permeability (MDCK-MDR1) Cellular->ADME

Caption: Sequential validation workflow for LRRK2 inhibitor development.

Protocol 1: In Vitro Kinase Activity (TR-FRET)

Causality & Rationale: Standard fluorescence assays are prone to false positives due to the autofluorescence of small-molecule compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the emission, allowing short-lived background fluorescence to decay[5]. Self-Validating Control: Include a "No-ATP" well (0% activity) and an MLi-2 treated well to calculate the Z'-factor. A Z'-factor > 0.6 confirms assay robustness.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dispense 100 nL of the pyrazole-derived compound (10-point dose-response, 1:3 dilution) into a 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant LRRK2 G2019S enzyme (final concentration 2 nM) and incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 50 nM biotinylated LRRKtide substrate. Incubate for 45 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Eu-labeled anti-phospho antibody, and APC-labeled streptavidin.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol 2: Cellular Target Engagement (pRab10 MSD Assay)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Measuring Rab10 phosphorylation at Thr73 provides a direct, physiological readout of downstream LRRK2 kinase activity inside the cell[3]. Self-Validating Control: Use LRRK2 Knockout (KO) A549 cells in parallel. If the pRab10 signal persists in the KO line, the antibody is non-specific, or the compound is hitting an off-target kinase.

  • Cell Culture: Seed wild-type and LRRK2 KO A549 cells at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with the compound for 2 hours. This short window assesses direct kinase inhibition rather than protein degradation.

  • Lysis: Wash cells with ice-cold PBS and lyse using Meso Scale Discovery (MSD) Tris Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Capture & Detection: Transfer lysates to an MSD plate pre-coated with total Rab10 capture antibody. Incubate for 2 hours. Wash, then add a SULFO-TAG™ labeled anti-pRab10 (Thr73) detection antibody.

  • Quantification: Add MSD Read Buffer and measure electrochemiluminescence on an MSD SECTOR Imager. Normalize pRab10 signals to total Rab10 levels.

Protocol 3: Blood-Brain Barrier Permeability (MDCK-MDR1 Assay)

Causality & Rationale: PD therapeutics must cross the Blood-Brain Barrier (BBB). The MDCK cell line transfected with the MDR1 gene overexpresses P-glycoprotein (P-gp), simulating the BBB's active efflux mechanism[1]. Self-Validating Control: Run Loperamide (a known P-gp substrate) and Propranolol (a highly permeable non-substrate) to validate monolayer integrity and active transport functionality.

  • Monolayer Preparation: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Add 10 µM of the compound to either the Apical (A) or Basolateral (B) chamber to measure A→B and B→A transport, respectively.

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker.

  • Sampling & LC-MS/MS: Extract 50 µL from the receiver chambers. Precipitate proteins with acetonitrile and quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 indicates the compound is not a significant P-gp substrate.

References

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.
  • LRRK2 inhibitors and their potential in the treatment of Parkinson's disease: current perspectives. PubMed Central (PMC). [Link]

  • Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo. PubMed Central (PMC). [Link]

  • Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells. PubMed Central (PMC). [Link]

  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). ACS Publications. [Link]

Sources

Comparative

A Comparative In Vitro Cytotoxicity Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride in Mammalian Cell Lines

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxicity is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the cytotoxic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the preliminary assessment of a novel compound's cytotoxicity is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the cytotoxic profile of a novel pyrazole derivative, 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (herein referred to as CMPA), against a panel of human cancer cell lines and a non-cancerous cell line. The cytotoxic effects are benchmarked against established pyrazole-based compounds and the widely used chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive framework for evaluating the cytotoxic potential of new chemical entities.

Introduction: The Significance of Comparative Cytotoxicity

The primary goal of cancer chemotherapy is to eradicate malignant cells with minimal damage to healthy tissues.[1] Therefore, the in vitro evaluation of a compound's cytotoxic effects on both cancerous and non-cancerous cells is a fundamental step in preclinical research.[1] This comparative approach allows for the determination of a compound's therapeutic index—a quantitative measure of its selectivity towards cancer cells. A favorable therapeutic index, characterized by high potency against cancer cells and low toxicity towards normal cells, is a key indicator of a promising drug candidate.[1]

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4][5][6][7]

This guide will present a hypothetical, yet scientifically grounded, cytotoxic profile for CMPA, contextualized by the known activities of other pyrazole derivatives and Doxorubicin. The data herein is synthesized from established literature values for these comparators, providing a robust framework for interpretation.

Quantitative Assessment of Cytotoxicity: The IC₅₀ Value

A key metric in cytotoxicity studies is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the viability of a cell population by 50%.[1] A lower IC₅₀ value signifies greater cytotoxic potency.[1] The following table summarizes the IC₅₀ values for CMPA (hypothetical), two representative pyrazole derivatives, and Doxorubicin across a panel of human cancer cell lines and a non-cancerous human embryonic kidney cell line (HEK293).

Table 1: Comparative IC₅₀ Values (µM) of Test Compounds across Mammalian Cell Lines after 48-hour exposure

CompoundHeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HEK293 (Non-cancerous)
CMPA (Hypothetical) 8.512.315.110.2> 50
Pyrazole Derivative 19.02¹13.14²29.95³8.03²> 45⁴
Pyrazole Derivative 26.28⁵10.05³6.28⁵5.21⁶Not Reported
Doxorubicin~0.1 - 1.0⁷~4.50²~0.5 - 5.0⁷~0.1 - 2.0⁷~6.0⁸

¹IC₅₀ value for a representative indolo–pyrazole derivative against HCT-116, a colon cancer cell line, used here as a proxy.[6] ²IC₅₀ values for a pyrazole derivative against HepG2 and MCF-7 cell lines.[8] ³IC₅₀ values for an indole-linked pyrazole derivative against A549 and HepG2 cell lines.[9] ⁴IC₅₀ value for a pyrazole-linked benzothiazole-β-naphthol derivative against HEK293 cells.[3] ⁵IC₅₀ value for a 1,4-benzoxazine-pyrazole hybrid against HeLa and A549 cell lines.[9] ⁶IC₅₀ value for a pyrazole ring-containing isolongifolanone derivative against MCF-7 cells.[3] ⁷Range of IC₅₀ values for Doxorubicin against HeLa, A549, and MCF-7 cell lines, reflecting variability across studies.[10] ⁸IC₅₀ value for Doxorubicin against HEK293 cells.[11]

The hypothetical data for CMPA suggests a potent and selective cytotoxic profile against the tested cancer cell lines, with a significantly higher IC₅₀ value for the non-cancerous HEK293 cells, indicating a favorable therapeutic window. This profile is comparable to other reported pyrazole derivatives, which also exhibit potent anticancer activity.[3][6][8][9]

Mechanistic Insights: Potential Pathways of Cytotoxicity

The cytotoxic effects of pyrazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.[4][5][7]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[5] This can involve:

  • Increased generation of Reactive Oxygen Species (ROS): Elevated ROS levels can induce oxidative stress and damage cellular components, leading to apoptosis.[4]

  • Modulation of Bcl-2 family proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can trigger the release of cytochrome c from the mitochondria, initiating the caspase cascade.[3][5]

  • Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[4][5][7]

cluster_0 CMPA / Pyrazole Derivatives cluster_1 Cellular Response CMPA CMPA / Pyrazole Derivatives ROS ↑ Reactive Oxygen Species (ROS) CMPA->ROS Bax ↑ Bax (Pro-apoptotic) CMPA->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) CMPA->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of pyrazole-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, pyrazole derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[4][7] This often occurs at the G2/M phase of the cell cycle, which is a critical checkpoint for DNA damage before cell division.[3][6][7] By arresting the cell cycle, these compounds can provide an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

cluster_0 Cell Cycle Progression cluster_1 Compound Action cluster_2 Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CMPA CMPA / Pyrazole Derivatives Arrest Cell Cycle Arrest (G2/M Phase) CMPA->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of pyrazole-induced cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The following is a detailed methodology for the MTT assay, a widely used colorimetric method for assessing cell viability.[12][13]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Materials:

  • HeLa, HepG2, A549, MCF-7, or HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (CMPA, Pyrazole Derivatives, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)[14]

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

cluster_0 Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide has presented a comparative cytotoxicity analysis of the novel pyrazole derivative, 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CMPA), in the context of other pyrazole compounds and the standard chemotherapeutic drug, Doxorubicin. The hypothetical data for CMPA suggests a promising profile of potent and selective cytotoxicity against cancer cells, warranting further investigation. The outlined mechanisms of apoptosis induction and cell cycle arrest provide a basis for future mechanistic studies. The detailed experimental protocol for the MTT assay serves as a practical guide for researchers embarking on the in vitro evaluation of novel anticancer agents. This comprehensive approach, combining quantitative cytotoxicity data with mechanistic insights and robust experimental design, is crucial for the successful identification and development of next-generation cancer therapeutics.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific Journal of Cancer Prevention. 2021;22(7):2231-2239. Available from: [Link]

  • Hassan, A.S. et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(16):6033. Available from: [Link]

  • Kamel, M.M. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. 2015;62(1):140-154. Available from: [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. 2022;13(9):1114-1130. Available from: [Link]

  • Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology. 2017;95(11):1297-1305. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. 2013. Available from: [Link]

  • Nitulescu, G.M. et al. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. Bioorganic & Medicinal Chemistry. 2015;23(17):5799-5808. Available from: [Link]

  • Abubshait, S.A. et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. 2023;13(52):36551-36566. Available from: [Link]

  • Nagaraju, P. et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2023;28(16):6033. Available from: [Link]

  • The IC 50 values of synthesized pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[2]-modified iron-oxide nanoparticles. RSC Advances. 2017;7(40):24835-24841. Available from: [Link]

  • Summary of previously published IC 50 values of doxorubicin in various human cancer cell lines. ResearchGate. Available from: [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. International Journal of Molecular Sciences. 2019;20(10):2449. Available from: [Link]

  • Cytotoxicities (IC 50 ) of Dox and Dox@CB[2]NPs against selected human cell lines after 48 hours of treatment. ResearchGate. Available from: [Link]

  • A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. Journal of Ethnopharmacology. 2020;257:112836. Available from: [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules. 2022;27(17):5541. Available from: [Link]

  • The cell viability of HEK293 cells treated with DOX solution and DOX/Sal A solution. ResearchGate. Available from: [Link]

  • Improved antiproliferative activity of doxorubicin-loaded calcium phosphate nanoparticles against melanoma cells. bioRxiv. 2022. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride proper disposal procedures

Comprehensive Laboratory Disposal Protocol: 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride In pharmaceutical research and drug development, the safe handling and disposal of heterocyclic building blocks are as crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Protocol: 3-Chloro-1-methyl-1H-pyrazol-5-amine Dihydrochloride

In pharmaceutical research and drug development, the safe handling and disposal of heterocyclic building blocks are as critical as their synthetic utility. 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS: 1630906-90-9) presents specific disposal challenges due to its structural composition: a halogenated pyrazole ring coupled with a dihydrochloride salt[1][2].

As a Senior Application Scientist, I emphasize that disposal is not merely about discarding waste; it is a highly regulated, chemical-specific process. Improper segregation of this compound can lead to incompatible chemical reactions in waste carboys, excessive incineration costs, or environmental contamination. This guide outlines the causality-driven methodologies for managing the waste streams generated by this compound in a professional laboratory setting.

Hazard Profile & Disposal Causality

To determine the correct disposal pathway, we must analyze the molecule's physicochemical properties and how they interact with standard waste streams:

  • Halogen Content (Chlorine): The presence of the covalent carbon-chlorine bond dictates that any organic solution containing this compound must be routed to a Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste is a severe compliance violation, as halogenated compounds require specialized, high-temperature incineration to prevent the formation of toxic dioxins[3].

  • Dihydrochloride Salt: As a dihydrochloride salt, the compound will readily dissociate in aqueous media, releasing hydrochloric acid (HCl). Consequently, aqueous waste streams containing this compound will be inherently acidic (often pH < 2, depending on molarity). This classifies the aqueous waste as Corrosive (EPA RCRA Code D002) unless neutralized.

  • Toxicity: Structurally related chlorinated pyrazole amines (e.g., 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride) are classified under GHS as Acute Tox 4 (oral/dermal/inhalation) and are known skin/eye irritants (Skin Irrit. 2, Eye Irrit. 2A)[4]. PPE contamination must be treated as acutely hazardous solid waste.

Waste Stream Routing Logic

The following decision tree illustrates the required segregation logic for 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride based on its physical state at the time of disposal.

WasteRouting Start 3-Chloro-1-methyl-1H-pyrazol-5-amine 2HCl Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Dry/Consumables Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Dissolved Sol_Action Route to: Puncture-Resistant Solid Hazardous Waste Solid->Sol_Action Liq_Type Determine Solvent Matrix Liquid->Liq_Type Org Organic Solvents (e.g., MeOH, DCM, EtOAc) Liq_Type->Org Organic Phase Aq Aqueous Solutions (Acidic due to 2HCl) Liq_Type->Aq Aqueous Phase Org_Action Route to: Halogenated Organic Waste Stream Org->Org_Action Aq_Action Route to: Aqueous Corrosive Waste Stream (pH < 2) Aq->Aq_Action

Figure 1: Decision matrix for the segregation and routing of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride waste streams.

Step-by-Step Disposal Methodologies

All procedures below must be executed within a certified chemical fume hood while wearing standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat).

Protocol A: Solid Waste Management (Powders, Vials, and Consumables)

This protocol applies to unused bulk powder, contaminated weighing boats, spatulas, empty reagent vials, and heavily contaminated PPE.

  • Segregation: Do not place contaminated consumables in standard municipal trash. The acute toxicity profile mandates hazardous waste routing[4].

  • Containment: Place all solid waste into a heavy-duty, puncture-resistant polyethylene bag or a designated rigid solid hazardous waste container.

  • Vial Treatment: For empty glass vials that previously contained the compound, do not rinse them into the sink. Cap the empty vial and dispose of it directly into the solid hazardous waste bin, or triple-rinse with a halogenated solvent (e.g., dichloromethane) and route the rinsate to the Halogenated Organic Waste carboy (see Protocol B) before disposing of the glass in a contaminated sharps/glass container.

  • Labeling: Label the container explicitly with the chemical name, emphasizing "Toxic Solid" and "Halogenated Organic."

Protocol B: Liquid Organic Waste Management

This protocol applies to reaction filtrates, chromatography fractions, or solvent rinses containing the compound.

  • Stream Identification: Because the compound contains a chlorine atom, any organic solvent matrix it is dissolved in immediately becomes Halogenated Waste, regardless of whether the bulk solvent is non-halogenated (e.g., dissolving the compound in pure methanol still yields a halogenated waste mixture).

  • Container Compatibility: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as residual HCl from the dihydrochloride salt can cause corrosion.

  • Transfer: Carefully decant or funnel the liquid into the Halogenated Organic Waste carboy.

  • Secondary Containment: Ensure the waste carboy is kept in secondary containment to prevent catastrophic spills in the event of a container failure.

Protocol C: Aqueous Waste Management

This protocol applies to aqueous workup layers or aqueous HPLC mobile phases containing the compound.

  • pH Assessment: Test the pH of the aqueous solution using indicator paper. Due to the dihydrochloride nature of the salt, the solution will likely be highly acidic[1].

  • Routing:

    • Option 1 (Direct Routing): Transfer the solution to a designated Aqueous Acidic/Corrosive Waste carboy (HDPE only). Never mix this with cyanide- or sulfide-containing aqueous waste, as the acidic pH will generate lethal HCN or H2S gases.

    • Option 2 (In-Lab Neutralization - If permitted by institutional EHS): Slowly add a dilute base (e.g., 1M NaOH or saturated NaHCO3) to the aqueous waste while stirring until the pH reaches 6-8. Once neutralized, route to the standard Aqueous Hazardous Waste stream. Note: The waste remains hazardous due to the organic pyrazole content and must never be poured down the drain.

Quantitative Waste Segregation Summary

Waste StatePrimary Hazard CharacteristicRequired Segregation StreamApproved Container Material
Solid (Powder/PPE) Acute Toxicity, IrritantSolid Hazardous WasteHeavy-duty Polyethylene bags / Rigid Plastic
Liquid (Organic) Halogenated, FlammableHalogenated Organic WasteHDPE or Glass
Liquid (Aqueous) Corrosive (Acidic), ToxicAqueous Corrosive WasteHDPE (Strictly NO Metal)

References

  • NextSDS. "3-Chloro-1-Methyl-1H-pyrazol-5-aMine dihydrochloride — Chemical Substance Information." NextSDS Chemical Database, 2024. Available at:[Link]

  • ChemDict. "8-IODOPYRAZOLO[1,5-A][1,3,5]TRIAZIN-4(1H)-ONE Disposal Guidelines." ChemDict Database, 2024. Available at: [Link]

  • NextSDS. "5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride — Hazard Classifications." NextSDS Chemical Database, 2024. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride

Handling 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride requires rigorous adherence to advanced chemical hygiene protocols. As an acutely toxic, halogenated pyrazole-amine salt, this compound presents unique occupa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride requires rigorous adherence to advanced chemical hygiene protocols. As an acutely toxic, halogenated pyrazole-amine salt, this compound presents unique occupational hazards that extend beyond standard laboratory chemicals.

This guide provides drug development professionals and analytical scientists with a field-proven, self-validating operational framework for handling this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Identity & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards.

PropertySpecification
Chemical Name 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
CAS Number 1630906-90-9[1]
GHS Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Physical State Solid (Crystalline Powder)

Mechanistic Causality of Hazards: The dihydrochloride salt form significantly enhances the compound's aqueous solubility, which is highly beneficial for pharmacological assays but drastically increases its occupational risk profile. When the airborne dust of a dihydrochloride salt contacts mucosal membranes (eyes, respiratory tract) or perspiration on the skin, it rapidly dissolves and dissociates, causing a localized drop in pH[3].

This acidic microenvironment leads to acid-catalyzed protein denaturation and lipid bilayer disruption, manifesting clinically as severe skin irritation (H315) and eye damage (H319)[4]. Furthermore, the chlorinated pyrazole-amine scaffold can undergo nucleophilic interactions with biological macromolecules, contributing to acute systemic toxicity via dermal absorption or inhalation (H302, H312, H332)[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling acutely toxic, hygroscopic powders. The following matrix outlines the required protective barriers and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against fine powder aerosols and prevents acidic dissolution in tear fluid, which can cause severe corneal damage[4].
Hands Double-layered Nitrile Gloves (≥ 4 mil)Prevents dermal absorption of the toxic amine. The outer glove acts as a sacrificial layer that must be discarded immediately if contaminated[5].
Body Flame-resistant Lab Coat (Knit Cuffs)Prevents powder accumulation on exposed skin. Knit cuffs ensure a tight seal at the wrist, preventing exposure during fume hood operations[6].
Respiratory N95/P100 Respirator or Fume HoodMitigates inhalation of hygroscopic dust, which causes severe respiratory tract irritation and systemic toxicity (STOT SE 3)[2][7].

Operational Protocol: Safe Handling & Weighing

Handling acutely toxic powders requires strict adherence to containment protocols to prevent aerosolization[8]. This protocol utilizes the "Tare Method," a self-validating system that ensures zero powder exposure during transit.

Step-by-Step Methodology:

  • Preparation & Containment: Demarcate a designated work area specifically for toxic powder handling[6]. Ensure the chemical fume hood is operational with a verified face velocity of 80-120 fpm. Never handle the dry powder on an open laboratory bench.

  • Anti-Static Measures: Dihydrochloride powders are highly hygroscopic and prone to static cling. Use an anti-static bar or zero-ionizer in the balance area to prevent the fine powder from aerosolizing due to electrostatic repulsion.

  • The Tare Method: To minimize exposure, do not transport open containers of the powder. Place a sealed, pre-weighed (tared) vial into the fume hood. Dispense the required mass of 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride into the vial using a static-free micro-spatula[6].

  • Sealing and Transport: Seal the vial tightly before removing it from the fume hood. Transport the closed vial to the analytical balance to confirm the final mass[6].

  • In-Situ Solubilization: Whenever possible, handle the chemical in solution rather than as a dry powder. Add your assay solvent directly to the sealed vial within the fume hood to eliminate further dust hazards[8].

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, protocol-driven action is required to prevent systemic absorption.

Step-by-Step Spill Response:

  • Powder Spill in Hood: Do not dry sweep , as mechanical agitation will aerosolize the toxic dust[9].

  • Containment: Cover the spill with damp absorbent pads. The moisture will dissolve and contain the salt, preventing it from becoming airborne.

  • Cleanup: Carefully wipe inward toward the center of the spill. Place the contaminated pads into a hazardous waste bag[6].

  • Decontamination: Wash the affected surface with a mild alkaline soap solution. The alkalinity neutralizes the residual hydrochloride acid, rendering the surface safe for subsequent use[5].

Biological Exposure Response:

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The high water solubility of the dihydrochloride salt makes rapid flushing highly effective at mitigating chemical burns[4].

  • Eye Exposure: Use the emergency eyewash station immediately for 15 minutes, holding eyelids open to ensure complete removal of the acidic salt solution[7]. Seek immediate ophthalmological evaluation.

Disposal & Waste Management Plan

Improper disposal of chlorinated amine salts can lead to dangerous cross-reactions in waste streams.

  • Solid Waste: All solid waste (empty vials, contaminated spatulas, disposable PPE) must be double-bagged in chemically compatible secondary containers and clearly labeled as "Acutely Toxic Hazardous Waste"[5].

  • Liquid Waste: Aqueous solutions containing the compound should be collected in a dedicated, chemically compatible toxic waste carboy. Caution: Do not mix with strong bases without controlled, stepwise neutralization. Rapid basification will strip the hydrochloride salt, releasing the free base amine, which alters its volatility and solubility profile and may cause dangerous off-gassing.

Workflow Visualization

Workflow Start 1. Preparation & PPE (Fume Hood, Double Gloves) Weigh 2. Tare Method Weighing (Closed Container Transfer) Start->Weigh Spill Spill Occurred? Weigh->Spill Clean Wet-Wipe Spill Response (No Dry Sweeping) Spill->Clean Yes Decon 3. Surface Decontamination (Mild Alkaline Wash) Spill->Decon No Clean->Decon Waste 4. Hazardous Waste Disposal (Double-Bagged) Decon->Waste

Workflow for the safe handling and spill response of 3-Chloro-1-methyl-1H-pyrazol-5-amine 2HCl.

References

  • NextSDS . "3-Chloro-1-Methyl-1H-pyrazol-5-aMine dihydrochloride — Chemical Substance Information." Available at: 1[1]

  • NextSDS . "5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride — Chemical Substance Information." Available at: 2[2]

  • University of San Francisco (USF) . "SOP Example - Acutely Toxic Chemicals." Available at: 8[8]

  • Yale Environmental Health & Safety . "Standard Operating Procedure." Available at: 5[5]

  • Stanford Environmental Health & Safety . "General Use SOP for Highly Acutely Toxic Materials." Available at: 6[6]

  • University of Minnesota . "Toxic Hazard Class - Health, Safety & Risk Management." Available at: 7[7]

  • University of Texas at Austin . "Standard operating procedure for hazardous chemicals." Available at: 9[9]

  • European Commission - Public Health . "Opinion on Hydroxypropyl p-phenylenediamine and its dihydrochloride salt." Available at: 3[3]

  • Chemstock . "2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE." Available at: 4[4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.